molecular formula C15H14INO2 B2529266 N-(4-iodo-2-methylphenyl)-2-methoxybenzamide CAS No. 304672-64-8

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide

Cat. No. B2529266
M. Wt: 367.186
InChI Key: FKESTRJKRIWTIE-UHFFFAOYSA-N
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Description

The compound "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with substitutions that may influence the binding affinity to receptors, chromatographic characteristics, crystal structure, spectroscopic properties, and biological activities. These studies provide insights into the structural modifications and their effects on the properties of similar compounds, which can be extrapolated to understand "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" .

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a benzamide derivative and its characterization using various spectroscopic methods. Similarly, paper outlines the preparation of pyrazole derivatives from benzamides, and paper discusses the directed metalation of a benzamide compound. These methods could potentially be adapted for the synthesis of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Several papers report on the crystal structure and molecular geometry of benzamide derivatives. For example, paper examines the absolute configuration and 3D structural configurations using X-ray crystallography and spectroscopic analyses. Paper compares the crystal structures of two polymorphs of a benzamide derivative. These studies suggest that the introduction of different substituents can significantly affect the molecular conformation and intermolecular interactions of benzamide compounds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives in chemical reactions is discussed in papers and . Paper evaluates the catalytic activity of N-isopropyliodobenzamides in alcohol oxidation, indicating that substituents on the benzene ring can significantly influence reactivity. Paper explores the radiolabelling of benzamide derivatives for melanoma imaging, showing that the chemical structure is crucial for the uptake in melanoma cells. These findings could be relevant when considering the reactivity of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" in various chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper investigates the chromatographic retention of substituted benzamides, which is related to their structure-retention relationships. Paper models the intermolecular interactions of a benzamide derivative, showing that dimerization and crystal packing can affect molecular geometry. These studies provide a foundation for predicting the properties of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" based on its structural features .

Scientific Research Applications

Potential Applications in Drug Discovery and Development

Compounds with specific structural features, such as benzamides and acetamides, have been explored for their potential in drug development. For example, non-fentanil novel synthetic opioid receptor agonists, which include N-substituted benzamides, have been studied for their euphoric effects and potential abuse, highlighting the importance of structural analysis in understanding receptor interactions and pharmacological outcomes (Sharma et al., 2018).

Role in Environmental Studies

Compounds like N-(4-iodo-2-methylphenyl)-2-methoxybenzamide could potentially be studied for their environmental fate, similar to how novel brominated flame retardants have been analyzed for their occurrence in indoor air, dust, consumer goods, and food. Such studies are crucial for understanding the environmental impact and potential health risks associated with chemical exposure (Zuiderveen et al., 2020).

Applications in Analytical Chemistry

The development of analytical methods for detecting and quantifying chemical compounds in various matrices is a significant area of research. For instance, analytical methods used in determining antioxidant activity review the importance of chemical reactions and spectrophotometry in analyzing complex samples, showcasing the potential for compounds like N-(4-iodo-2-methylphenyl)-2-methoxybenzamide to be subjects or tools in analytical chemistry research (Munteanu & Apetrei, 2021).

Contribution to Pharmacology and Toxicology

The pharmacological and toxicological profiles of chemicals are fundamental to their application in medicine and safety assessments. Studies on compounds like 3,4-methylenedioxymethamphetamine (MDMA) assist in understanding the therapeutic potential and risks associated with psychoactive substances, suggesting that detailed pharmacological and toxicological studies are crucial for compounds with potential bioactive properties (Sessa, Higbed, & Nutt, 2019).

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKESTRJKRIWTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide

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